1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside
Overview
Description
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a chemical compound with the molecular formula C26H44O10 and a molecular weight of 516.62 g/mol . It is a derivative of galactofuranose, a five-membered ring form of the sugar galactose. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and their derivatives .
Preparation Methods
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is synthesized through the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
- Dissolve alpha-D-galactofuranose in an appropriate solvent like dichloromethane.
- Add pivaloyl chloride dropwise to the solution while maintaining a low temperature.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity . This interaction can affect various cellular processes, including cell adhesion, signaling, and immune response .
Comparison with Similar Compounds
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is unique due to its specific esterification pattern and the presence of pivaloyl groups. Similar compounds include:
1,2,3,4,6-Penta-O-pivaloyl-alpha-D-galactopyranoside: This compound has an additional pivaloyl group at the 4-position, making it more hydrophobic and less soluble in water.
1,2,3,6-Tetra-O-acetyl-alpha-D-galactofuranoside: This compound has acetyl groups instead of pivaloyl groups, making it less bulky and more soluble in polar solvents.
1,2,3,6-Tetra-O-benzoyl-alpha-D-galactofuranoside: This compound has benzoyl groups, which are aromatic and can participate in π-π interactions, affecting its reactivity and solubility.
Properties
IUPAC Name |
[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-DISONHOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220017-49-2 | |
Record name | α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220017-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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